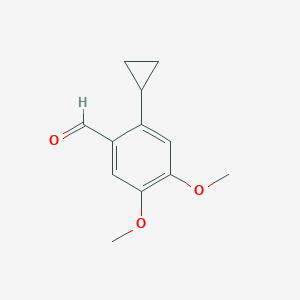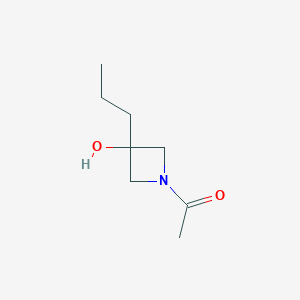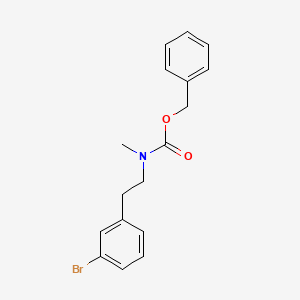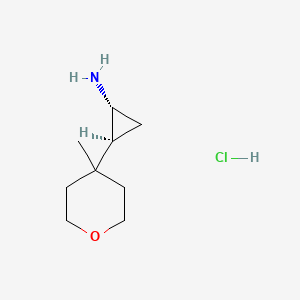
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxathianes, which are characterized by a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of diethyl groups at the 5th position adds to its distinctiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of diethyl sulfide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxathiane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various alkyl or aryl-substituted dioxathianes.
科学的研究の応用
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diethyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Similar structure but with methyl groups instead of diethyl groups.
5,5-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Another variant with methyl groups at the 5th position.
Uniqueness
5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. The larger alkyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
分子式 |
C7H14O4S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
5,5-diethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C7H14O4S/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
InChIキー |
IRGHXNRNIUINTA-UHFFFAOYSA-N |
正規SMILES |
CCC1(COS(=O)(=O)OC1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


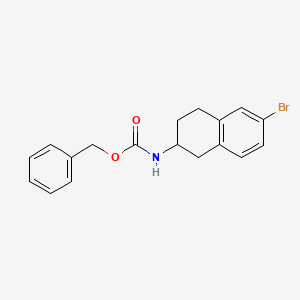

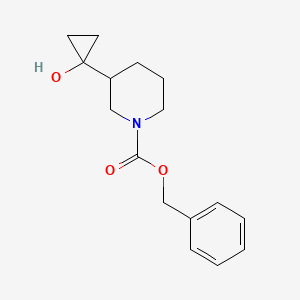

![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)

![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
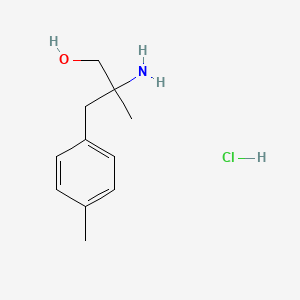
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
